molecular formula C6H9NaO3 B13835829 sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate

sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate

Katalognummer: B13835829
Molekulargewicht: 155.10 g/mol
InChI-Schlüssel: SMDJDLCNOXJGKC-KRBNGQFBSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate is a stable isotope-labeled compound. It is a sodium salt derivative of 3-methyl-2-oxovaleric acid, where the carbon atoms are labeled with the isotope carbon-13. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways and biochemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate typically involves the incorporation of carbon-13 into the precursor moleculesThe reaction conditions often involve controlled environments to ensure the stability and purity of the isotope-labeled compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the use of specialized equipment to handle isotope-labeled materials and ensure the consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Wirkmechanismus

The mechanism of action of sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate is unique due to its stable isotope labeling, which provides distinct advantages in tracing and studying metabolic pathways. The incorporation of carbon-13 allows for precise tracking and analysis, making it a valuable tool in scientific research .

Eigenschaften

Molekularformel

C6H9NaO3

Molekulargewicht

155.10 g/mol

IUPAC-Name

sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate

InChI

InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i2+1,5+1,6+1;

InChI-Schlüssel

SMDJDLCNOXJGKC-KRBNGQFBSA-M

Isomerische SMILES

CCC([13CH3])[13C](=O)[13C](=O)[O-].[Na+]

Kanonische SMILES

CCC(C)C(=O)C(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.